(2S)-2-(2-Ethylphenyl)propan-1-amine
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Overview
Description
(2S)-2-(2-Ethylphenyl)propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of an amine group attached to a propan-1-amine backbone, with a 2-ethylphenyl substituent at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (2S)-2-(2-Ethylphenyl)propan-1-amine involves the reductive amination of 2-ethylphenylacetone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: Another approach involves the chiral resolution of racemic mixtures of 2-(2-ethylphenyl)propan-1-amine using chiral acids or chromatography techniques to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-(2-Ethylphenyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes, depending on the oxidizing agents used.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-(2-Ethylphenyl)propan-1-amine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of neurotransmitter regulation.
Medicine:
Drug Development: this compound is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of active pharmaceutical ingredients.
Industry:
Chemical Intermediates: It serves as an intermediate in the production of various industrial chemicals, including dyes and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Ethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting biochemical pathways and physiological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(2S)-2-(2-Methylphenyl)propan-1-amine: Similar structure with a methyl group instead of an ethyl group.
(2S)-2-(2-Propylphenyl)propan-1-amine: Similar structure with a propyl group instead of an ethyl group.
(2S)-2-(2-Isopropylphenyl)propan-1-amine: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness:
Steric Effects: The presence of the ethyl group in (2S)-2-(2-Ethylphenyl)propan-1-amine introduces specific steric effects that can influence its reactivity and interaction with molecular targets.
Chemical Properties: The ethyl group may also affect the compound’s solubility, stability, and overall chemical properties, distinguishing it from its analogs.
Properties
IUPAC Name |
(2S)-2-(2-ethylphenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-10-6-4-5-7-11(10)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCEOCFPNRXKJ-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1[C@H](C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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